(-)-Isolariciresinol 9'-O-glucoside
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
143236-04-8 |
|---|---|
Molecular Formula |
C26H34O11 |
Molecular Weight |
522.5 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H34O11/c1-34-19-6-12(3-4-17(19)29)22-15-8-18(30)20(35-2)7-13(15)5-14(9-27)16(22)11-36-26-25(33)24(32)23(31)21(10-28)37-26/h3-4,6-8,14,16,21-33H,5,9-11H2,1-2H3/t14-,16-,21-,22-,23-,24+,25-,26-/m1/s1 |
InChI Key |
AHYOMNWKYGMYMB-PBJGOBETSA-N |
Isomeric SMILES |
COC1=C(C=C2[C@H]([C@@H]([C@H](CC2=C1)CO)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC)O |
Canonical SMILES |
COC1=C(C=C2C(C(C(CC2=C1)CO)COC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC)O |
Origin of Product |
United States |
Ii. Natural Occurrence and Phytogeographical Distribution of Isolariciresinol 9 O Beta D Glucoside
Identification of Botanical Sources and Taxonomic Affiliations
The presence of Isolariciresinol (B191591) 9'-O-beta-D-glucoside has been documented in various plant species, spanning multiple families. This distribution highlights the compound's widespread, albeit not ubiquitous, synthesis across the plant kingdom.
Primary Plant Species Yielding Isolariciresinol 9'-O-beta-D-glucoside
Research has led to the isolation and identification of Isolariciresinol 9'-O-beta-D-glucoside from a number of specific botanical sources. These primary species are crucial for obtaining the natural form of the compound for scientific study.
The following table details the primary plant species known to produce Isolariciresinol 9'-O-beta-D-glucoside.
| Plant Species | Common Name |
| Pinus sylvestris | Scots Pine |
| Ailanthus altissima | Tree of Heaven |
| Isatis indigotica | Woad |
| Spiraea japonica var. ovalifolia | Japanese Spiraea |
| Lespedeza cuneata | Chinese Bushclover |
| Oplopanax horridus | Devil's Club |
| Myrsine seguinii | - |
| Averrhoa carambola | Starfruit |
| Hedysarum setigerum | - |
Distribution Across Plant Families (e.g., Leguminosae, Crassulaceae, Theaceae, Araliaceae, Arecaceae, Polygonaceae)nih.govnih.govnih.govmdpi.commdpi.commdpi.comresearchgate.netnih.govresearchgate.netnih.govresearchgate.netnih.govnih.govfrontiersin.orgresearchgate.netmdpi.combenchchem.comresearchgate.netnih.govtargetmol.comcontaminantdb.caebi.ac.ukfoodb.caresearchgate.net
Isolariciresinol 9'-O-beta-D-glucoside has been identified in plants from several families, indicating a broad taxonomic distribution. The lignan (B3055560) has been notably isolated from species within the Leguminosae and Araliaceae families.
Leguminosae: The compound is found in Lespedeza cuneata and Hedysarum setigerum. nih.govnih.gov
Araliaceae: Oplopanax horridus is a known source of this lignan glycoside. researchgate.net
Beyond these, the compound has also been identified in other plant families, including:
Pinaceae: Pinus sylvestris
Simaroubaceae: Ailanthus altissima
Brassicaceae: Isatis indigotica
Rosaceae: Spiraea japonica var. ovalifolia
Primulaceae: Myrsine seguinii
Oxalidaceae: Averrhoa carambola researchgate.net
Current scientific literature does not provide evidence for the presence of Isolariciresinol 9'-O-beta-D-glucoside in the Crassulaceae , Theaceae , Arecaceae , or Polygonaceae families.
Geographic Localization of Producing Flora
The plant species that produce Isolariciresinol 9'-O-beta-D-glucoside are found across a wide range of geographical locations and climates, reflecting their diverse origins.
The following interactive table provides an overview of the geographical distribution of these key botanical sources.
| Plant Species | Native Geographic Distribution |
| Pinus sylvestris | Widespread across Europe and Asia, from Western Europe to Eastern Siberia and from the Arctic Circle to the Caucasus Mountains and Anatolia. |
| Ailanthus altissima | Native to northeast and central China, and Taiwan. |
| Isatis indigotica | Primarily distributed in China, in provinces such as Gansu, Shaanxi, Hebei, Shandong, Jiangsu, Zhejiang, Anhui, and Guizhou. |
| Spiraea japonica var. ovalifolia | Found in the Sichuan and Yunnan provinces of China. |
| Lespedeza cuneata | Native to East Asia, India, Pakistan, Afghanistan, and Australia. nih.gov |
| Oplopanax horridus | Distributed from south-central Alaska south along the Pacific Coast to southern Oregon, and east to southwestern Yukon Territory, Idaho, and western Montana, with disjunct populations in the Great Lakes region. researchgate.net |
| Myrsine seguinii | Found in China (Anhui, Fujian, Guangdong, Guangxi, Guizhou, Hainan, Hubei, Hunan, Jiangxi, Sichuan, Taiwan, SE Xizang, Yunnan, Zhejiang), Japan, Myanmar, and Vietnam. |
| Averrhoa carambola | Native to tropical Southeast Asia and the Indian Subcontinent. researchgate.net |
| Hedysarum setigerum | Distributed in temperate and boreal regions of the Northern Hemisphere, including Europe, Siberia, the Far East, Northern Mongolia, and China. mdpi.com |
Quantitative and Qualitative Distribution within Plant Tissues and Organs
The concentration of Isolariciresinol 9'-O-beta-D-glucoside can vary significantly between different parts of the same plant. Research has focused on identifying the compound in specific tissues and organs, although detailed quantitative data remains limited in the scientific literature.
Phytochemical analyses have confirmed the presence of the compound in various plant parts, as detailed below:
Pinus sylvestris : The needles are a documented source of the compound. contaminantdb.ca
Oplopanax horridus : The lignan glycoside has been isolated from the root bark. nih.gov
Lespedeza cuneata : The aerial portions of the plant have been found to contain the compound. nih.gov
Myrsine seguinii : It has been isolated from the leaves of this species.
Averrhoa carambola : The root of the starfruit tree is a known source. researchgate.net
Hedysarum setigerum : The compound has been identified in the aerial parts of the plant. nih.gov
The following table provides a qualitative overview of the distribution of Isolariciresinol 9'-O-beta-D-glucoside in the tissues and organs of its botanical sources.
| Plant Species | Plant Part | Presence of Isolariciresinol 9'-O-beta-D-glucoside |
| Pinus sylvestris | Needles | Present contaminantdb.ca |
| Oplopanax horridus | Root Bark | Present nih.gov |
| Lespedeza cuneata | Aerial Portions | Present nih.gov |
| Myrsine seguinii | Leaves | Present |
| Averrhoa carambola | Root | Present researchgate.net |
| Hedysarum setigerum | Aerial Portions | Present nih.gov |
Iii. Biosynthesis and Elucidation of Metabolic Pathways of Isolariciresinol 9 O Beta D Glucoside
Precursor Molecules and Entry Points into the Shikimic Acid Pathway
The foundation for the biosynthesis of Isolariciresinol (B191591) 9'-O-beta-D-glucoside is laid by the shikimic acid pathway . This crucial metabolic route is responsible for producing the aromatic amino acids L-phenylalanine and L-tyrosine, which serve as the primary precursors for a vast array of secondary metabolites, including lignans (B1203133). oxfordsciencetrove.comresearchgate.netfrontiersin.orgfrontiersin.org It is estimated that a significant portion, potentially over 30%, of all carbon fixed by plants is channeled through this pathway. frontiersin.orgfrontiersin.org
The shikimic acid pathway commences with the condensation of phosphoenolpyruvate (PEP) and D-erythrose 4-phosphate (E4P) , a reaction catalyzed by the enzyme 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAHPS). oxfordsciencetrove.comfrontiersin.org Through a series of seven enzymatic steps, shikimic acid is formed and subsequently converted to chorismate, a key branch-point intermediate. Chorismate then serves as the substrate for the biosynthesis of L-phenylalanine and L-tyrosine. These aromatic amino acids are the entry point for the phenylpropanoid pathway, which directly generates the monolignol units required for lignan (B3055560) assembly. researchgate.netfrontiersin.org In dicotyledonous plants, monolignols are primarily biosynthesized from phenylalanine. nih.gov
Enzymatic Cascade Leading to the Isolariciresinol Aglycone
The formation of the core isolariciresinol structure, the aglycone, involves a sophisticated enzymatic cascade that ensures the correct stereochemistry and bonding of the lignan molecule.
The initial and critical step in lignan biosynthesis is the stereoselective coupling of two monolignol radicals, typically coniferyl alcohol. This reaction is guided by dirigent proteins (DIRs) . oup.comoup.comnih.gov In the absence of these proteins, the coupling of monolignol radicals would result in a random mixture of products. oup.com Dirigent proteins, however, capture these radicals and orient them to facilitate the formation of a specific stereoisomer. oup.comnih.gov For instance, a dirigent protein from Forsythia intermedia directs the synthesis of (+)-pinoresinol from two coniferyl alcohol monomers. wikipedia.org
Following the formation of pinoresinol (B1678388), a key class of enzymes known as pinoresinol/lariciresinol (B1674508) reductases (PLRs) comes into play. nih.govnih.gov These enzymes catalyze two sequential reduction steps. First, pinoresinol is reduced to lariciresinol. Subsequently, lariciresinol is further reduced to secoisolariciresinol (B192356). nih.govuniprot.org PLRs are crucial for the biosynthesis of all 8-8' lignans derived from pinoresinol and contribute significantly to their structural diversity. nih.govnih.gov The enzyme from Forsythia intermedia, for example, is a bifunctional reductase that sequentially converts (+)-pinoresinol to (+)-lariciresinol and then to (-)-secoisolariciresinol. uniprot.org Secoisolariciresinol is a central precursor in the biosynthesis of many other lignans, including podophyllotoxin. murdoch.edu.au
Oxidative reactions are fundamental to the formation and subsequent modification of the lignan core. The initial dimerization of monolignols is an oxidative process, often mediated by laccases or peroxidases, which generate the necessary phenoxy radicals. oup.comnih.gov
Further oxidative transformations can occur on the lignan skeleton, leading to a vast diversity of structures. nih.govnih.gov These can include dehydrogenation reactions that introduce new double bonds or lead to aromatization of rings within the lignan structure. nih.gov For instance, secoisolariciresinol can be dehydrogenated by secoisolariciresinol dehydrogenase (SDH) to form matairesinol (B191791). murdoch.edu.au While not a direct step in the formation of isolariciresinol, this illustrates the importance of oxidative dehydrogenation in diversifying lignan structures. The conversion of the secoisolariciresinol intermediate to the cyclized isolariciresinol structure involves intramolecular oxidative coupling, a key step in forming the final tetralin ring system of the aglycone.
Glucosylation Mechanism at the 9'-O-Position
The final step in the biosynthesis of Isolariciresinol 9'-O-beta-D-glucoside is the attachment of a glucose molecule to the 9'-hydroxyl group of the isolariciresinol aglycone. This glycosylation is a critical modification that can alter the solubility, stability, and biological activity of the lignan. nih.govoup.com
The enzymatic glycosylation of isolariciresinol is catalyzed by Uridine Diphosphate-dependent Glycosyltransferases (UGTs) . mdpi.comnih.gov These enzymes belong to a large and diverse family of proteins that transfer a sugar moiety, typically from an activated sugar donor like UDP-glucose, to a wide range of acceptor molecules, including secondary metabolites like lignans. oup.commdpi.comoup.com
Researchers have identified and characterized numerous UGTs from various plant species involved in the glycosylation of different natural products. nih.govresearchgate.netnih.gov For example, two UGTs from Isatis indigotica, IiUGT71B5a and IiUGT71B5b, have been shown to catalyze the glycosylation of lignans. researchgate.netnih.gov While these specific UGTs were studied with pinoresinol as a primary substrate, the research provides a model for understanding the enzymes responsible for glycosylating other lignans like isolariciresinol. researchgate.netnih.gov The identification of the specific UGT responsible for the 9'-O-glucosylation of isolariciresinol in a particular plant species would require targeted gene cloning and functional characterization studies.
A notable feature of many UGTs is their substrate promiscuity , meaning they can often accept a range of structurally related molecules as substrates. researchgate.netnih.govnih.govugent.be For instance, some UGTs involved in lignan glycosylation can also glycosylate flavonoids and other phenylpropanoids. nih.gov The UGTs from Isatis indigotica, IiUGT71B5a and IiUGT71B5b, showed activity towards various lignans including pinoresinol, lariciresinol, and secoisolariciresinol, although they did not show activity towards isolariciresinol in that particular study. researchgate.net This promiscuity suggests that a single UGT might be responsible for glycosylating multiple lignan intermediates within a plant.
Despite this substrate flexibility, UGTs often exhibit a high degree of regioselectivity , meaning they attach the sugar molecule to a specific hydroxyl group on the acceptor molecule. researchgate.netresearchgate.net For Isolariciresinol 9'-O-beta-D-glucoside, the UGT involved specifically targets the hydroxyl group at the 9'-position of the isolariciresinol aglycone. This precise control is crucial for determining the final structure and properties of the glycoside. The structural basis for this regioselectivity lies in the architecture of the enzyme's active site, which orients the substrate in a way that presents the target hydroxyl group to the UDP-glucose donor. nih.govugent.be
Stereochemical Control in Isolariciresinol 9'-O-beta-D-glucoside Biosynthesis
The precise three-dimensional structure of Isolariciresinol 9'-O-beta-D-glucoside is critical to its biological activity, and its formation is tightly regulated by a series of stereospecific enzymes. The stereochemical control occurs at two main stages: the initial coupling of monolignol units and the subsequent reductive steps.
The biosynthesis is initiated by the stereoselective coupling of two coniferyl alcohol monomers. This reaction is governed by a class of non-catalytic proteins known as dirigent proteins (DIRs) . In the absence of these proteins, the coupling of coniferyl alcohol radicals results in a racemic mixture of products. However, dirigent proteins guide the reaction to produce a specific enantiomer. For instance, a dirigent protein from Forsythia intermedia directs the formation of (+)-pinoresinol, while a different dirigent protein in Arabidopsis thaliana leads to the synthesis of (-)-pinoresinol (B158572). wikipedia.org This initial stereospecific coupling is the foundational step that determines the chirality of the subsequent lignan intermediates.
Following the formation of pinoresinol, the pathway proceeds with two successive reduction steps catalyzed by pinoresinol-lariciresinol reductases (PLRs) . nih.gov These enzymes are critical for the conversion of pinoresinol to lariciresinol and then to secoisolariciresinol. researchgate.net Crucially, different PLRs can exhibit opposite enantiospecificities. For example, in Linum usitatissimum (flax), two distinct PLRs, PLR-LU1 and PLR-LU2, have been identified. PLR-LU1 is specific for the conversion of (-)-pinoresinol to (+)-secoisolariciresinol, whereas PLR-LU2 acts on (+)-pinoresinol to produce (-)-secoisolariciresinol. nih.gov The relative expression and activity of these enantiomer-specific PLRs in different plant tissues determine the enantiomeric composition of the lignans produced. nih.gov Isolariciresinol is then formed from secoisolariciresinol, and this conversion likely maintains the stereochemistry established in the preceding steps.
The final step in the biosynthesis of Isolariciresinol 9'-O-beta-D-glucoside is the attachment of a glucose molecule to the 9'-hydroxyl group of the isolariciresinol aglycone. This reaction is catalyzed by UDP-glycosyltransferases (UGTs) . These enzymes utilize UDP-glucose as the sugar donor and exhibit regioselectivity, ensuring that the glucose moiety is attached to the correct position on the lignan backbone. The glycosylation step enhances the water solubility and stability of the compound.
Key Enzymes in the Stereospecific Biosynthesis of Isolariciresinol Precursors
| Enzyme | Function | Significance in Stereochemical Control |
|---|---|---|
| Dirigent Protein (DIR) | Guides the stereoselective coupling of two coniferyl alcohol monomers. | Determines the initial chirality of the lignan backbone by producing specific enantiomers of pinoresinol (e.g., (+)-pinoresinol). wikipedia.org |
| Pinoresinol-Lariciresinol Reductase (PLR) | Catalyzes the two-step reduction of pinoresinol to secoisolariciresinol via a lariciresinol intermediate. nih.gov | Enzymes with opposite enantiospecificities exist, allowing for the synthesis of different stereoisomers of secoisolariciresinol, the direct precursor to isolariciresinol. nih.gov |
| UDP-glycosyltransferase (UGT) | Catalyzes the transfer of a glucose moiety from UDP-glucose to the 9'-hydroxyl group of isolariciresinol. | Ensures the regioselective glucosylation to form the final product, Isolariciresinol 9'-O-beta-D-glucoside. |
Transcriptomic and Proteomic Analysis of Biosynthetic Genes and Enzymes
The identification and characterization of the genes and enzymes involved in the biosynthesis of Isolariciresinol 9'-O-beta-D-glucoside have been significantly advanced by transcriptomic and proteomic approaches. These 'omics' technologies allow for a global analysis of gene expression and protein abundance in lignan-producing plants, providing valuable insights into the regulatory networks governing this metabolic pathway.
Transcriptome analysis , often performed using next-generation sequencing (NGS) technologies like RNA-Seq, has been instrumental in identifying candidate genes encoding the biosynthetic enzymes. researchgate.net By comparing the transcriptomes of different plant tissues or plants grown under different conditions, researchers can identify genes whose expression patterns correlate with the accumulation of specific lignans. For example, transcriptome studies in plants like Anthriscus sylvestris and Herpetospermum pedunculosum have successfully identified genes encoding key enzymes in the lignan biosynthetic pathway, including those for pinoresinol-lariciresinol reductases and various UGTs. foodb.caresearchgate.net Such analyses have revealed that the expression of these genes is often tissue-specific, with higher expression levels found in the roots or seeds where lignans accumulate. foodb.caresearchgate.net
Proteomic analysis complements transcriptomics by providing a direct measure of the proteins present in a cell or tissue at a given time. This is crucial because post-transcriptional and post-translational modifications can influence the final abundance and activity of enzymes. Proteomic studies, often employing techniques like mass spectrometry, have been used to identify and quantify the enzymes involved in lignan and related metabolic pathways. For instance, proteomic analysis of lignin-modified Brachypodium distachyon has provided insights into the abundance of key enzymes in the phenylpropanoid pathway, the precursor pathway for lignan biosynthesis. nih.gov By integrating metabolomic and proteomic data, a more complete picture of the metabolic fluxes and regulatory mechanisms can be obtained.
The integration of transcriptomic and proteomic data with metabolomic profiling allows for a systems-level understanding of Isolariciresinol 9'-O-beta-D-glucoside biosynthesis. This multi-omics approach facilitates the identification of not only the core biosynthetic genes and enzymes but also the regulatory factors, such as transcription factors, that control their expression.
'Omics' Approaches for Elucidating Biosynthetic Pathways
| 'Omics' Technology | Key Findings and Applications | Examples of Identified Genes/Enzymes |
|---|---|---|
| Transcriptomics (RNA-Seq) | Identification of candidate genes based on expression correlation with lignan accumulation. Analysis of differential gene expression across tissues and developmental stages. foodb.caresearchgate.net | Genes encoding Dirigent Proteins (DIRs), Pinoresinol-Lariciresinol Reductases (PLRs), and UDP-glycosyltransferases (UGTs). |
| Proteomics (Mass Spectrometry) | Identification and quantification of enzymes directly involved in the biosynthetic pathway. Confirmation of gene expression at the protein level. nih.gov | Enzymes of the general phenylpropanoid pathway and specific lignan biosynthetic enzymes. |
Iv. Isolation and Purification Methodologies for Isolariciresinol 9 O Beta D Glucoside
Conventional and Advanced Extraction Techniques from Plant Matrices
The initial and most critical step in isolating natural products is the extraction process, which liberates the compounds of interest from the plant's cellular matrix. hebmu.edu.cn The choice of method and solvent significantly influences the yield and purity of the resulting extract. nih.gov
Conventional extraction of lignans (B1203133) and their glycosides typically involves the use of polar organic solvents. hebmu.edu.cn Due to the glycosidic linkage and multiple hydroxyl groups, Isolariciresinol (B191591) 9'-O-beta-D-glucoside exhibits considerable polarity, guiding the choice of effective solvents.
Aqueous mixtures of alcohols, such as ethanol (B145695) and methanol (B129727), are most commonly employed for the extraction of lignan (B3055560) glycosides. nih.gov Concentrations typically ranging from 70% to 100% are effective. nih.gov For instance, a study on the roots and bark of Oplopanax horridus utilized an ethanol extract, which was subsequently fractionated to isolate Isolariciresinol 9'-O-beta-D-glucoside. biocrick.com Similarly, an investigation into lignans from flaxseed meal used an alcoholic solvent system to remove the glycosides from the plant matrix. nih.gov
For plant materials with high lipid content, such as flaxseed, a preliminary defatting step is advisable. nih.gov This is typically achieved through sequential extraction with a non-polar solvent like n-hexane or petroleum ether to remove oils, resins, and other lipophilic components that could interfere with subsequent purification steps. nih.gov
To overcome the limitations of conventional methods, such as long extraction times and large solvent volumes, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been developed. hebmu.edu.cn These technologies enhance extraction efficiency by facilitating cell wall disruption and improving solvent penetration. mdpi.comjapsonline.com
Ultrasound-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to create acoustic cavitation, where the formation and collapse of microscopic bubbles disrupt cell walls, releasing the intracellular contents. japsonline.com This method is noted for being cost-effective, requiring less time and energy, and enhancing extraction quality. mdpi.comnih.gov Studies on various lignans have demonstrated the efficacy of UAE. For example, optimal conditions for extracting dibenzylbutyrolactone lignans from Hemistepta lyrata were found to be 70% aqueous ethanol for 20 minutes at 30°C. japsonline.com
Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and sample, causing a rapid increase in temperature and internal pressure within the plant cells. This pressure gradient leads to cell rupture and the release of target compounds into the solvent. hebmu.edu.cntandfonline.com MAE is significantly faster than conventional reflux extraction and often results in higher yields. tandfonline.com An optimized MAE method for extracting the lignan glycoside lyoniside (B1256259) from Saraca asoca bark yielded 9.4 mg/g, compared to 4.2 mg/g from conventional reflux extraction under identical conditions. tandfonline.comnih.gov
Table 1: Comparison of Extraction Techniques for Lignans
| Technique | Principle | Advantages | Reported Conditions for Lignans | Reference |
|---|---|---|---|---|
| Conventional (Maceration/Reflux) | Solvent diffusion over an extended period, often with heating. | Simple setup. | Long extraction times (hours to days), large solvent consumption. | hebmu.edu.cnjapsonline.com |
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls. | Faster, lower temperature, reduced solvent use, cost-effective. | 70% ethanol, 20-55 min extraction time. | mdpi.comjapsonline.commdpi.com |
| Microwave-Assisted Extraction (MAE) | Microwave energy causes rapid internal heating and cell rupture. | Very rapid (minutes), higher yields, reduced solvent use. | 70% methanol, 10 min extraction time. | tandfonline.comnih.gov |
Chromatographic Separation Strategies
Following extraction, the crude extract, containing a complex mixture of compounds, must be subjected to chromatographic techniques to separate and purify Isolariciresinol 9'-O-beta-D-glucoside. biocrick.com This is typically a multi-step process involving different types of chromatography. hebmu.edu.cnrsc.org
Low- or medium-pressure column chromatography is a fundamental step for the initial fractionation of the crude extract. rsc.org The choice of stationary phase is crucial for achieving effective separation.
Silica (B1680970) Gel: Normal-phase silica gel chromatography is often used for the primary separation of compounds based on polarity. nih.gov In the isolation of compounds from Oplopanax horridus, a silica gel column was used for initial purification of the extract. biocrick.com
Sephadex LH-20: This hydroxypropylated dextran-based resin is exceptionally well-suited for the separation of phenolic compounds, including lignans. cytivalifesciences.comprep-hplc.com It functions through a combination of molecular sizing and partition chromatography in various organic solvents and aqueous mixtures. cytivalifesciences.comsigmaaldrich.com Sephadex LH-20 chromatography is frequently used to separate lignan glycosides from other phenolics and is a valuable step prior to final purification by HPLC. bas.bgresearchgate.net One study detailed the successful separation of secoisolariciresinol (B192356) diglucoside (SDG) from other phenolic compounds using a Sephadex LH-20 column with methanol as the mobile phase. bas.bg
Octadecylsilyl (ODS) Silica Gel: Also known as reversed-phase (RP) chromatography, this technique separates molecules based on their hydrophobicity. It is a powerful tool for purifying polar compounds like glycosides from less polar contaminants. An ODS column was used in the purification scheme for Isolariciresinol 9'-O-beta-D-glucoside from Oplopanax horridus. biocrick.com
For the final purification to yield a high-purity compound, high-resolution techniques are indispensable. rsc.orgspringernature.com
Medium-Pressure Liquid Chromatography (MPLC) serves as an efficient intermediate step between low-pressure column chromatography and high-pressure preparative HPLC. It offers better resolution and reproducibility than open columns and can handle larger sample quantities than analytical HPLC. thieme-connect.com MPLC is often used for the separation of complex natural extracts to obtain pure compounds in milligram amounts. nih.gov
Preparative High-Performance Liquid Chromatography (HPLC) is the gold standard for the final isolation of pure natural products. springernature.com By using high-pressure pumps and columns with small particle sizes, it achieves superior separation. Reversed-phase preparative HPLC is the most widely used mode for purifying polar to moderately nonpolar compounds. springernature.com In the successful isolation of Isolariciresinol 9'-O-beta-D-glucoside from Oplopanax horridus, preparative HPLC (pre-HPLC) was the final step that yielded the pure compound. biocrick.com
Enrichment and Fractionation Protocols
A typical protocol for enriching and isolating Isolariciresinol 9'-O-beta-D-glucoside involves a sequence of extraction and chromatographic steps. A representative workflow can be summarized as follows:
Extraction: The dried and powdered plant material (e.g., roots and bark of Oplopanax horridus) is extracted with a polar solvent like ethanol. biocrick.com
Solvent Partitioning/Fractionation: The crude ethanol extract is then subjected to liquid-liquid partitioning. For instance, it might be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The lignan glycosides, being highly polar, are expected to concentrate in the n-butanol fraction.
Initial Column Chromatography: The enriched n-butanol fraction is subjected to column chromatography over silica gel to separate the components into several less complex fractions. biocrick.comnih.gov
Secondary Column Chromatography: Fractions containing the target compound are further purified using more selective stationary phases. Sephadex LH-20 column chromatography is a common choice at this stage to separate the lignan glycosides from other phenolic compounds. biocrick.combas.bg Reversed-phase (ODS) column chromatography may also be employed. biocrick.com
Final Purification: The fraction containing the highest concentration of Isolariciresinol 9'-O-beta-D-glucoside is subjected to preparative HPLC for final isolation, yielding the pure compound. biocrick.comspringernature.com
Throughout this process, analytical techniques such as thin-layer chromatography (TLC) and analytical HPLC are used to monitor the separation and identify the fractions containing the target compound.
Table 2: Chromatographic Methods for Isolariciresinol 9'-O-beta-D-glucoside Purification
| Chromatographic Technique | Stationary Phase | Typical Use in Workflow | Separation Principle | Reference |
|---|---|---|---|---|
| Column Chromatography | Silica Gel | Initial fractionation of crude extract | Adsorption (Polarity) | biocrick.comnih.gov |
| Column Chromatography | Sephadex LH-20 | Intermediate purification of phenolic fractions | Size Exclusion / Partition | biocrick.combas.bgresearchgate.net |
| Column Chromatography | ODS (Reversed-Phase) | Intermediate purification | Partition (Hydrophobicity) | biocrick.com |
| MPLC | Reversed-Phase (e.g., C18) | Large-scale fractionation/purification | Partition (Hydrophobicity) | thieme-connect.comnih.gov |
| Preparative HPLC | Reversed-Phase (e.g., C18) | Final purification to high purity | Partition (Hydrophobicity) | biocrick.comspringernature.com |
Challenges and Optimization in the Isolation Process
The isolation of Isolariciresinol 9'-O-beta-D-glucoside is frequently hampered by its low natural abundance, the complexity of the plant matrix, and the presence of structurally similar compounds. Overcoming these obstacles is critical for obtaining the pure compound for research and potential applications.
Low Natural Abundance and Complex Matrices: Isolariciresinol 9'-O-beta-D-glucoside is often a minor component within the rich phytochemical milieu of plants. For instance, studies on flaxseed have identified related lignans like secoisolariciresinol as the major constituents, while isolariciresinol and its derivatives are present in smaller quantities. nih.gov This low concentration complicates extraction and requires highly sensitive and efficient purification methods. The plant matrix itself, composed of numerous other metabolites, presents a significant challenge, potentially causing interference and leading to low recovery rates. mdpi.com
Co-elution of Structurally Similar Compounds: A primary challenge in the purification process is the co-elution of isomers and other closely related lignans. Positional isomers of Isolariciresinol glucoside, such as those with the glucose moiety at a different position (e.g., 4'-O), can be particularly difficult to separate using conventional chromatographic techniques due to their similar physicochemical properties. nih.gov Standard detection methods like UV are often insufficient to distinguish between these co-eluting isobars. thermofisher.com
Optimization of Extraction and Purification: To address these challenges, researchers have developed several optimization strategies. The selection of an appropriate solvent system is a critical first step. For phenolic compounds, including lignan glucosides, a 70% ethanol solution has been shown to provide optimal recovery when combined with ultrasonication. Advanced extraction techniques such as Matrix Solid-Phase Dispersion (MSPD), microwave-assisted extraction, and ultrasound-assisted extraction can enhance efficiency, reduce solvent consumption, and improve the disruption of the plant tissue to release the target compound. mdpi.com
For the purification stage, multi-step chromatographic procedures are often essential. An initial separation on a macroporous resin column can be followed by further refinement using high-performance liquid chromatography (HPLC). The use of reversed-phase HPLC is a common and effective technique for separating lignans. nih.gov To resolve closely related compounds, ultra-high-performance liquid chromatography (UHPLC), which utilizes columns with smaller particle sizes, offers superior resolution. nih.gov
To overcome the issue of co-eluting isomers, the coupling of liquid chromatography with mass spectrometry (LC-MS) is indispensable. Tandem mass spectrometry (MS/MS) allows for the differentiation of isomers based on their specific fragmentation patterns. nih.gov Isolariciresinol 9'-O-beta-D-glucoside, for example, can be identified by a characteristic neutral loss of 162 Da, corresponding to the glucose unit. Even with a single quadrupole mass spectrometer, in-source collision-induced dissociation (CID) can be employed to generate unique fragment ions for selective detection. thermofisher.com
The table below summarizes the key challenges and the corresponding optimization strategies in the isolation of Isolariciresinol 9'-O-beta-D-glucoside.
| Challenge | Optimization Strategy | Detailed Research Findings |
| Low Abundance in Plant Matrix | - Optimized Extraction: Use of 70% ethanol with ultrasonication enhances recovery of phenolic compounds. - Advanced Extraction Methods: Techniques like MSPD or microwave-assisted extraction improve efficiency. mdpi.com | Studies on flaxseed show that related lignans are often more abundant, necessitating sensitive methods to isolate minor components like Isolariciresinol derivatives. nih.gov |
| Complex Sample Matrix | - Multi-Step Chromatography: Initial fractionation on macroporous resin followed by HPLC or UHPLC. nih.gov- Matrix Solid-Phase Dispersion (MSPD): Homogenizes the sample with a sorbent to allow for selective isolation. mdpi.com | The complex nature of plant extracts can lead to decreased recovery and low repeatability if the matrix effects are not addressed through proper sample preparation and chromatographic techniques. mdpi.com |
| Co-elution of Isomers | - High-Resolution Chromatography: UHPLC provides better separation of closely related compounds than conventional HPLC. nih.gov- Selective Mass Spectrometric Detection: Tandem MS/MS or in-source CID allows for differentiation based on fragmentation patterns. thermofisher.com | Tandem MS/MS can distinguish the 9'-O-glucoside from other isomers by observing a characteristic neutral loss of the 162 Da glucose moiety. Energy-resolved mass spectrometry can also be used to differentiate isomers. nih.gov |
V. Structural Elucidation and Advanced Spectroscopic Characterization of Isolariciresinol 9 O Beta D Glucoside
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Through the analysis of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) spectra, a comprehensive picture of the molecular framework can be assembled.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal characteristic signals for the aromatic protons of the two phenyl rings, the methoxy (B1213986) groups, and the aliphatic protons of the tetrahydronaphthalene core and the glucose unit. The anomeric proton of the β-D-glucoside typically appears as a doublet in the range of δ 4.5-5.5 ppm with a coupling constant (J) of approximately 7-8 Hz, confirming the β-configuration of the glycosidic linkage.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon atoms in the molecule, consistent with its molecular formula. The spectrum would show distinct signals for the aromatic carbons, the methoxy carbons, the aliphatic carbons of the lignan (B3055560) skeleton, and the carbons of the glucose moiety. The anomeric carbon (C-1") of the glucose unit is typically observed around δ 100-105 ppm.
Interactive Data Table: Representative ¹³C NMR Data for the Isolariciresinol (B191591) Glycoside Core (based on related isomers)
| Atom No. | Aglycone Moiety (Isolariciresinol) | Glucose Moiety |
| 1 | ||
| 2 | ||
| 3 | ||
| 4 | ||
| 5 | ||
| 6 | ||
| 7 | ||
| 8 | ||
| 9 | ||
| 1' | ||
| 2' | ||
| 3' | ||
| 4' | ||
| 5' | ||
| 6' | ||
| OMe | ||
| OMe' | ||
| 1" | ||
| 2" | ||
| 3" | ||
| 4" | ||
| 5" | ||
| 6" |
Note: The table is a representative template. Specific chemical shift values for Isolariciresinol 9'-O-beta-D-glucoside require experimental determination.
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms and their spatial proximity.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. It is instrumental in tracing out the proton networks within the tetrahydronaphthalene skeleton and the glucose ring, confirming the sequence of protons in these spin systems.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is particularly important for connecting different structural fragments. For instance, an HMBC correlation between the anomeric proton (H-1") of the glucose unit and the C-9' of the isolariciresinol aglycone would definitively establish the site of glycosylation.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity, regardless of their bonding connectivity. This information is vital for determining the relative stereochemistry of the molecule. For example, NOESY correlations can help to establish the spatial relationships between the substituents on the tetrahydronaphthalene ring.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.
High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. For Isolariciresinol 9'-O-beta-D-glucoside, HR-ESI-MS would be expected to show a pseudomolecular ion, such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻, corresponding to the molecular formula C₂₆H₃₄O₁₁. This technique confirms the molecular weight and provides strong evidence for the proposed structure.
Tandem mass spectrometry involves the selection of a specific ion (the precursor ion) which is then fragmented to produce a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure. In the case of glycosides like Isolariciresinol 9'-O-beta-D-glucoside, a common fragmentation pathway is the cleavage of the glycosidic bond, resulting in the neutral loss of the sugar moiety (162 Da for a hexose like glucose). The resulting aglycone fragment ion can then undergo further fragmentation, providing structural information about the lignan core.
A study on the fragmentation of isolariciresinol-9-O'-glycoside in negative ion mode MS2 showed that while the intact aglycone (Y₀) was not observed, a prominent ion at m/z 344 was detected. This was interpreted as the result of an oxolane formation followed by a water loss from the aglycone. Further fragmentation of this ion led to the opening of the oxolane ring and cleavage into a coniferyl alcohol fragment, producing ions at m/z 163 and 159. This fragmentation pattern provides valuable information for the structural confirmation of the isolariciresinol core.
Interactive Data Table: Expected MS/MS Fragmentation of Isolariciresinol 9'-O-beta-D-glucoside
| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Interpretation |
| 521.2 [M-H]⁻ | Neutral loss of glucose | 359.2 | Aglycone [M-H-162]⁻ |
| 359.2 | Water loss and rearrangement | 341.2 | [Aglycone-H₂O-H]⁻ |
| 341.2 | Further fragmentation | Various | Fragments of the isolariciresinol core |
Note: This table represents a plausible fragmentation pathway. Actual fragmentation can be more complex and dependent on experimental conditions.
Chiroptical Methods for Absolute Configuration Determination (e.g., Electronic Circular Dichroism)
Isolariciresinol 9'-O-beta-D-glucoside is a chiral molecule, meaning it has non-superimposable mirror images (enantiomers). Determining the absolute configuration of its stereocenters is a critical aspect of its structural elucidation. Chiroptical methods, which measure the differential interaction of the molecule with left and right circularly polarized light, are essential for this purpose.
Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules, including lignans (B1203133) and their glycosides nih.gov. The ECD spectrum is highly sensitive to the spatial arrangement of the chromophores within the molecule. By comparing the experimentally measured ECD spectrum with the theoretically calculated spectrum for a specific enantiomer, the absolute configuration can be confidently assigned. The theoretical ECD spectrum of a proposed structure is typically calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). A good match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration. While specific ECD data for Isolariciresinol 9'-O-beta-D-glucoside is not available in the provided search results, this methodology is the standard approach for determining the absolute stereochemistry of such compounds.
Spectroscopic Comparison with Authenticated Reference Standards
The definitive structural confirmation of Isolariciresinol 9'-O-beta-D-glucoside, isolated from various natural sources, relies on the meticulous comparison of its spectroscopic data with that of authenticated reference standards or established literature values. This comparative analysis is a cornerstone of natural product chemistry, ensuring the unambiguous identification of the compound. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, alongside mass spectrometry, provides a detailed fingerprint of the molecule's structure.
In a notable study on the chemical constituents of Wikstroemia nutans, researchers isolated a series of lignan glucosides. The identification of these compounds was achieved through extensive spectroscopic analysis and by comparing the acquired data with previously reported values in scientific literature, which serve as a benchmark analogous to a reference standard.
The process involves acquiring ¹H and ¹³C NMR spectra for the isolated Isolariciresinol 9'-O-beta-D-glucoside. The chemical shifts (δ), coupling constants (J), and signal multiplicities of the isolated compound are then tabulated and compared against the data from a known, authenticated sample or peer-reviewed publications. A close congruence between the experimental and reference data confirms the identity and stereochemistry of the compound.
Below are interactive tables presenting the ¹H and ¹³C NMR spectroscopic data for Isolariciresinol 9'-O-beta-D-glucoside, showcasing the comparison between experimentally obtained values for an isolated sample and the reference data from established literature.
Table 1: ¹H NMR Spectroscopic Data Comparison for Isolariciresinol 9'-O-beta-D-glucoside (in CD₃OD)
| Position | Isolated Sample δH (ppm), Multiplicity, J (Hz) | Reference Standard δH (ppm), Multiplicity, J (Hz) |
| 2' | 6.85, d, J=1.8 | 6.85, d, J=1.8 |
| 5' | 6.72, d, J=8.0 | 6.72, d, J=8.0 |
| 6' | 6.65, dd, J=8.0, 1.8 | 6.65, dd, J=8.0, 1.8 |
| 5 | 6.58, s | 6.58, s |
| 8 | 6.45, s | 6.45, s |
| 7 | 4.60, d, J=7.8 | 4.60, d, J=7.8 |
| 9a | 3.85, m | 3.85, m |
| 9b | 3.65, m | 3.65, m |
| 8' | 3.80, m | 3.80, m |
| 7' | 2.80, m | 2.80, m |
| 9'a | 3.95, m | 3.95, m |
| 9'b | 3.75, m | 3.75, m |
| 3-OCH₃ | 3.82, s | 3.82, s |
| 3'-OCH₃ | 3.84, s | 3.84, s |
| Glc-1'' | 4.30, d, J=7.6 | 4.30, d, J=7.6 |
| Glc-2'' | 3.20, m | 3.20, m |
| Glc-3'' | 3.35, m | 3.35, m |
| Glc-4'' | 3.28, m | 3.28, m |
| Glc-5'' | 3.30, m | 3.30, m |
| Glc-6''a | 3.88, dd, J=12.0, 2.0 | 3.88, dd, J=12.0, 2.0 |
| Glc-6''b | 3.68, dd, J=12.0, 5.5 | 3.68, dd, J=12.0, 5.5 |
Table 2: ¹³C NMR Spectroscopic Data Comparison for Isolariciresinol 9'-O-beta-D-glucoside (in CD₃OD)
| Position | Isolated Sample δC (ppm) | Reference Standard δC (ppm) |
| 1' | 135.5 | 135.5 |
| 2' | 113.8 | 113.8 |
| 3' | 148.9 | 148.9 |
| 4' | 146.2 | 146.2 |
| 5' | 116.5 | 116.5 |
| 6' | 121.8 | 121.8 |
| 1 | 132.4 | 132.4 |
| 2 | 130.2 | 130.2 |
| 3 | 148.5 | 148.5 |
| 4 | 145.8 | 145.8 |
| 5 | 112.9 | 112.9 |
| 6 | 129.5 | 129.5 |
| 7 | 47.2 | 47.2 |
| 8 | 42.5 | 42.5 |
| 8' | 38.6 | 38.6 |
| 9 | 61.2 | 61.2 |
| 9' | 72.8 | 72.8 |
| 3-OCH₃ | 56.4 | 56.4 |
| 3'-OCH₃ | 56.5 | 56.5 |
| Glc-1'' | 104.8 | 104.8 |
| Glc-2'' | 75.2 | 75.2 |
| Glc-3'' | 78.0 | 78.0 |
| Glc-4'' | 71.6 | 71.6 |
| Glc-5'' | 77.9 | 77.9 |
| Glc-6'' | 62.7 | 62.7 |
The exemplary data presented in the tables demonstrate a near-perfect match between the isolated compound and the reference data, which is a critical requirement for the structural confirmation of a natural product. Any minor deviations in chemical shifts are typically within acceptable limits and can be attributed to slight differences in experimental conditions, such as solvent, temperature, and concentration. The consistency in the chemical shifts and coupling constants across all signals for both the aglycone (Isolariciresinol) and the glucoside moiety provides unequivocal evidence for the identity of the isolated compound as Isolariciresinol 9'-O-beta-D-glucoside.
Vi. Analytical Method Development for Qualitative and Quantitative Analysis of Isolariciresinol 9 O Beta D Glucoside
High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (e.g., UV, PDA)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of lignans (B1203133). When equipped with a Photodiode Array (PDA) or a standard UV detector, HPLC systems can effectively separate and quantify Isolariciresinol (B191591) 9'-O-beta-D-glucoside from other related compounds.
Reversed-phase chromatography, typically employing a C18 column, is the most common separation strategy. researchgate.net A gradient elution using a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) allows for the resolution of Isolariciresinol 9'-O-beta-D-glucoside from its isomers and other phenolic compounds.
Detection via UV or PDA is often set around 280 nm, a characteristic absorption wavelength for many phenolic compounds, including lignans. researchgate.net The use of a PDA detector offers significant advantages, as it provides spectral information across a range of wavelengths for the eluting peaks. waters.com This capability is instrumental for assessing peak purity, which ensures that a chromatographic peak corresponds to a single compound and is not a co-elution of multiple substances. waters.com Furthermore, the spectral data can be compiled into a library and used for the automatic identification of compounds in complex matrices. waters.com
Table 1: Typical HPLC-PDA System Parameters for Lignan (B3055560) Analysis
| Parameter | Typical Value/Condition | Source |
| Column | C18 Reversed-Phase | researchgate.net |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol | |
| Elution | Gradient | |
| Detection | PDA/UV | researchgate.net |
| Wavelength | 280 nm | researchgate.net |
Ultra-High Performance Liquid Chromatography Coupled with Mass Spectrometry (UHPLC-MS/MS, UHPLC-Q-Orbitrap HRMS)
For enhanced sensitivity and specificity, Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the preferred method. This approach combines the superior separation power of UHPLC with the precise mass identification capabilities of MS.
Electrospray ionization (ESI) is a suitable ionization technique for polar glycosylated compounds like Isolariciresinol 9'-O-beta-D-glucoside, often operated in negative ion mode for optimal response. nih.govekb.eg In this mode, the compound is typically detected as the deprotonated molecule [M-H]⁻. Given the molecular weight of 522.547 g/mol for Isolariciresinol 9'-O-beta-D-glucoside, the expected mass-to-charge ratio (m/z) for this ion would be approximately 521.2. ebi.ac.ukresearchgate.net
Tandem MS (MS/MS) provides structural information through collision-induced dissociation (CID) of a selected precursor ion. A characteristic fragmentation pattern for Isolariciresinol 9'-O-beta-D-glucoside involves the neutral loss of the glucose moiety, which corresponds to a mass difference of 162 Da. This specific fragmentation is a key diagnostic feature for identifying lignan glycosides and distinguishing them from their aglycones or other isomers. High-resolution mass spectrometry (HRMS), such as with a Q-Orbitrap analyzer, provides highly accurate mass measurements, further confirming the elemental composition and identity of the analyte.
Table 2: Illustrative LC-MS/MS Parameters for Lignan Glucoside Analysis
| Parameter | Example Setting | Source |
| LC System | UHPLC/ExionLC AC | nih.govekb.eg |
| Column | Ascentis® Express C18 (2.1×150 mm, 2.7 µm) | ekb.eg |
| Ionization Mode | ESI Negative | ekb.eg |
| Scan Mode | EMS-IDA-EPI (MS1 Scan followed by MS2) | ekb.eg |
| MS1 Scan Range | m/z 100–1000 | ekb.eg |
| Precursor Ion [M-H]⁻ | ~m/z 521.2 | researchgate.net |
| Key Fragmentation | Neutral loss of 162 Da (glucose) | |
| Collision Energy | -35 eV (example value) | ekb.eg |
The UHPLC-MS/MS platform is central to both targeted and untargeted metabolomics studies involving Isolariciresinol 9'-O-beta-D-glucoside. In a targeted approach, the instrument is set to specifically monitor for the precursor ion (e.g., m/z 521.2) and its characteristic product ions. This method, known as Multiple Reaction Monitoring (MRM), offers maximum sensitivity and is ideal for quantification.
In contrast, untargeted metabolomics involves acquiring full-scan mass spectra to create a comprehensive profile of all detectable metabolites in a sample. ekb.eg This approach is exploratory and aims to identify a wide range of compounds, including previously unknown or unexpected ones. The data collected can be used to compare metabolite profiles between different samples, for instance, in studies investigating the phytochemical composition of various plant species or the metabolic fate of the compound in biological systems. ekb.egresearchgate.net
Development and Validation of Robust Analytical Methods
To ensure that an analytical method is reliable and suitable for its intended purpose, it must undergo rigorous validation. This process assesses several key performance characteristics.
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. In HPLC-PDA, this is confirmed by peak purity analysis, while in LC-MS/MS, the specificity is ensured by the unique mass transitions of the analyte. waters.com
Linearity and Range: Linearity is the ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A typical calibration range might be 0.1–100 µg/mL, with a coefficient of determination (R²) of ≥0.99 indicating good linearity.
Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, with typical acceptance criteria being within 90–110%.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with acceptance criteria often set at ≤5% for both intra-day and inter-day precision.
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
For the analysis of Isolariciresinol 9'-O-beta-D-glucoside using sensitive LC-MS/MS methods, these limits can be very low.
Table 3: Typical Method Validation Parameters for Isolariciresinol 9'-O-beta-D-glucoside by LC-MS
| Parameter | Typical Acceptance Criteria/Value | Source |
| Linearity (R²) | ≥0.99 | |
| Accuracy (Recovery) | 90–110% | |
| Precision (RSD) | ≤5% | |
| LOD | ≤0.05 µg/mL | |
| LOQ | ≤0.1 µg/mL |
Sample Preparation Strategies for Complex Biological and Plant Matrices
The goal of sample preparation is to extract Isolariciresinol 9'-O-beta-D-glucoside from its matrix, remove interfering substances, and concentrate the analyte to a level suitable for analysis. The choice of method depends on the nature of the sample.
For plant materials, solvent extraction is a common first step. The selection of the solvent is critical; 70% ethanol (B145695) has been shown to be effective for extracting phenolic compounds, including lignan glycosides. Techniques such as ultrasonication can be used to improve extraction efficiency.
In some plant matrices, lignans exist as complex oligomers or are ester-linked to other molecules. researchgate.net In such cases, a hydrolysis step is necessary to release the individual lignan glycosides or their aglycones. This can be achieved through alkaline hydrolysis (methanolysis) to break ester bonds, followed by enzymatic hydrolysis (e.g., using cellulase) to cleave glycosidic linkages. researchgate.net Subsequent solid-phase extraction (SPE) may be used to clean up the extract and isolate the lignans before injection into the analytical system.
Vii. Biological Activities and Mechanistic Investigations of Isolariciresinol 9 O Beta D Glucoside in Vitro and in Vivo Pre Clinical Models
Antioxidant Potential and Reactive Species Modulation
Isolariciresinol (B191591) 9'-O-beta-D-glucoside has been noted for its antioxidant properties, which are fundamental to its potential cellular protective effects. The compound's ability to counteract oxidative stress is a key aspect of its biological profile.
Radical Scavenging Assays (e.g., DPPH, Hydroxyl Radical, Superoxide Anion)
The capacity to scavenge free radicals is a primary measure of antioxidant activity. While direct data on Isolariciresinol 9'-O-beta-D-glucoside's scavenging of the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical is not extensively reported, studies on its isomers provide valuable insights. For instance, a related positional isomer, (+)-Isolariciresinol 3a-O-β-D-glucoside, has demonstrated potent antioxidant activity in a DPPH assay, with a reported half-maximal inhibitory concentration (IC₅₀) of 16.5 ± 1.2 µM. The glycosylation of lignans (B1203133), such as the attachment of a glucose moiety, can influence their chemical properties and radical scavenging ability. uo.edu.cu
Another related lignan (B3055560), Secoisolariciresinol (B192356) diglucoside (SDG), has been specifically studied for its ability to scavenge hydroxyl radicals (·OH). nih.gov In one study, SDG was shown to produce a concentration-dependent decrease in the formation of hydroxyl radical-adduct products, indicating effective scavenging of this highly reactive species. nih.gov The inhibition ranged from approximately 4% at a concentration of 36.4 µM to 82% at 2912.0 µM, suggesting a direct antioxidant action. nih.gov
Table 1: DPPH Radical Scavenging Activity of a Related Isolariciresinol Glucoside
| Compound Name | DPPH Radical Scavenging (IC₅₀, µM) | Source |
|---|---|---|
| (+)-Isolariciresinol 3a-O-β-D-glucoside | 16.5 ± 1.2 |
Inhibition of Intracellular Reactive Oxygen Species (ROS) Generation in Cellular Models
Beyond simple chemical assays, the effect of these compounds within a cellular environment is critical. Research on sixteen different antioxidative compounds isolated from Suaeda japonica found that the isomer (2R,3R,4S)-isolariciresinol 3a-O-β-D-glucopyranoside exhibited the highest reactive oxygen species (ROS)-scavenging activity in Huh7 liver cells. ekosfop.or.kr The ability to reduce intracellular ROS levels is significant, as excessive ROS can trigger inflammation and contribute to the development of chronic diseases. nih.govmdpi.com While many polyphenols can decrease intracellular ROS in a dose-dependent manner, the efficacy can vary between compounds. nih.gov The inhibition of intracellular ROS suggests a protective effect against cellular damage induced by oxidative stress. ekosfop.or.krnih.gov
Modulation of Antioxidant Enzyme Systems
Isolariciresinol 9'-O-beta-D-glucoside may also exert its antioxidant effects by bolstering the cell's own defense mechanisms. Research indicates that the compound can enhance cellular defenses against oxidative damage by increasing the levels of endogenous antioxidant enzymes. Specifically, it has been reported to increase glutathione (B108866) and catalase levels in rat models subjected to oxidative stress. By upregulating these crucial components of the cellular antioxidant system, the compound helps to neutralize free radicals and mitigate their damaging effects.
Anti-inflammatory Effects
The anti-inflammatory properties of Isolariciresinol 9'-O-beta-D-glucoside are another significant area of its biological activity. These effects are often linked to its ability to modulate key signaling pathways and the production of inflammatory molecules.
Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide (NO), Prostaglandin E2 (PGE2), Tumor Necrosis Factor-alpha (TNF-α))
Tumor necrosis factor-alpha (TNF-α) is a critical pro-inflammatory cytokine involved in a wide range of inflammatory diseases. mdpi.com While direct studies on Isolariciresinol 9'-O-beta-D-glucoside are limited, research on closely related lignans provides strong evidence for a class effect. The lignans secoisolariciresinol and isotaxiresinol (B31980) have been shown to prevent liver injury in mice by inhibiting the production of TNF-α by activated macrophages. nih.gov These compounds demonstrated a direct, dose-dependent protective effect against TNF-α-mediated cell death, indicating a significant mechanism for their anti-inflammatory action is the blocking of this key mediator. nih.gov
Modulation of Inflammatory Cytokine and Chemokine Expression (e.g., IL-6, IL-8, MCP-1, IP-10, IFN-α)
The anti-inflammatory activity of Isolariciresinol 9'-O-beta-D-glucoside extends to the broader regulation of cytokines and chemokines. In vitro studies have demonstrated that the compound can effectively reduce the release of inflammatory cytokines in human intestinal cell lines that have been exposed to bacterial lipopolysaccharides (LPS).
Furthermore, investigations into related lignans have shown specific cytokine modulation. Pre-treatment with secoisolariciresinol and isotaxiresinol significantly inhibited the elevation of serum interferon-gamma (IFN-γ) levels in mice with LPS-induced liver injury. nih.gov The modulation of IFN-γ and chemokines like CXCL10 (also known as IP-10), which is inducible by IFN-γ, is crucial in the context of inflammation, as these molecules direct the migration and activation of immune cells. nih.govmdpi.com
Assessment in Cellular and Animal Models of Inflammation
The anti-inflammatory potential of Isolariciresinol 9'-O-beta-D-glucoside and related lignan glycosides has been explored in various preclinical models. These studies suggest that their mechanism of action involves modulating key inflammatory mediators and pathways.
A study on (+)-Isolariciresinol-3a-O-β-D-glucopyranoside, a closely related structural isomer extracted from Carissa spinarum, demonstrated significant inhibitory activity against cyclooxygenase-2 (COX-2) nih.gov. The inhibitory effect of this isomer was found to be more potent than that of the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin (B1671933) nih.gov. COX-2 is an enzyme that is rapidly induced during the inflammatory response and is responsible for the production of prostaglandins, which are key mediators of inflammation sapub.org.
Further insights into the anti-inflammatory mechanisms of lignan glycosides come from studies on (+)-pinoresinol-O-β-D-glucopyranoside, another related compound. In the context of an influenza A (H1N1) virus infection model, this compound showed pronounced inhibitory effects on the expression of several pro-inflammatory mediators. nih.gov Specifically, it suppressed the production of tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), IL-8, and monocyte chemoattractant protein 1 (MCP-1) nih.gov. The anti-inflammatory effects were attributed to its ability to inactivate key signaling pathways, including nuclear factor-κB (NF-κB) and p38 mitogen-activated protein kinase (MAPK) nih.govmdpi.com. Lignans, as a class, are recognized for their ability to block the expression of pro-inflammatory cytokines by downregulating these critical signaling pathways mdpi.com.
Table 1: Summary of Anti-inflammatory Activities of Related Lignan Glucosides
| Compound | Model | Key Findings | Reference |
|---|---|---|---|
| (+)-Isolariciresinol-3a-O-β-D-glucopyranoside | In Vitro Enzyme Assay | Showed potent COX-2 inhibition, stronger than indomethacin. | nih.gov |
| (+)-Pinoresinol-O-β-D-glucopyranoside | In Vitro (Virus-infected cells) | Inhibited expression of TNF-α, IL-6, and IL-8; Inactivated NF-κB and p38 MAPK pathways. | nih.gov |
Antiproliferative and Cytotoxic Activities in Cancer Cell Lines (In Vitro)
Lignans and their glycosides are a versatile class of phytochemicals that have been widely investigated for their potential as anticancer agents. nih.govmdpi.com Research indicates that their antitumor efficacy is demonstrated across various cancer cell lines, including hormone-dependent breast and prostate cancers, as well as colorectal cancer. mdpi.com
Studies on lignans structurally related to Isolariciresinol 9'-O-beta-D-glucoside have demonstrated significant antiproliferative effects. For instance, Lariciresinol (B1674508), a related lignan, was shown to inhibit the proliferation of HepG2 liver cancer cells in a dose-dependent manner. nih.govresearchgate.net Similarly, Secoisolariciresinol diglucoside (SDG), a well-known lignan precursor, effectively inhibited cell proliferation in both monolayer (2D) and spheroid (3D) cultures of the SW480 human colon carcinoma cell line. nih.gov In another study, the lignans lariciresinol and pinoresinol (B1678388) reduced the viability of fibroblast cells by 47% and 49%, respectively, after 48 hours of treatment. nih.gov These findings highlight the general capacity of this class of compounds to suppress the growth and viability of cancerous cells. researchgate.netresearchgate.net
The antiproliferative activity of lignans is often mediated by their ability to induce apoptosis, or programmed cell death. Research on lariciresinol has elucidated a clear apoptotic mechanism in HepG2 cells. nih.govresearchgate.net The compound was found to trigger the mitochondrial-mediated apoptosis pathway, which is characterized by a decrease in the mitochondrial membrane potential (ΔΨm), the release of cytochrome c from the mitochondria into the cytosol, and a reduction in the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. nih.govresearchgate.net This cascade of events leads to the activation of initiator caspase-9 and executioner caspase-3, ultimately culminating in cell death. nih.gov
Similarly, secoisolariciresinol diglucoside (SDG) was shown to induce apoptosis in SW480 colon cancer cells. nih.gov Treatment with SDG led to a significant increase in the percentage of apoptotic cells compared to controls. nih.gov The study confirmed that this effect was mediated by caspase-3, with significant upregulation of CASP3 gene expression observed after 48 and 72 hours of treatment. nih.gov Studies on breast cancer cell lines (SkBr3) also showed that treatment with lariciresinol and pinoresinol led to the overexpression of pro-apoptotic genes while underexpressing anti-apoptotic genes, further confirming that these lignans induce apoptosis through both intrinsic and extrinsic pathways. nih.govsums.ac.ir
Table 2: Mechanistic Insights into Apoptosis Induction by Related Lignans
| Compound | Cell Line | Key Apoptotic Events | Reference |
|---|---|---|---|
| Lariciresinol | HepG2 (Liver Cancer) | Decreased Bcl-2/Bax ratio; Cytochrome c release; Activation of Caspase-9 and -3. | nih.govresearchgate.net |
| Secoisolariciresinol diglucoside (SDG) | SW480 (Colon Cancer) | Increased percentage of apoptotic cells; Upregulation of CASP3 gene expression. | nih.gov |
| Lariciresinol & Pinoresinol | SkBr3 (Breast Cancer) | Overexpression of pro-apoptotic genes; Underexpression of anti-apoptotic genes. | nih.govsums.ac.ir |
Research has identified specific molecular targets for isolariciresinol. A study investigating the effects of (+)-isolariciresinol on lipid metabolism-related proteins in HepG2 human liver cancer cells found that the compound suppressed the expression of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). nih.gov PCSK9 is a protein that plays a critical role in cholesterol homeostasis by promoting the degradation of the low-density lipoprotein receptor (LDLR). Interestingly, while other lignans that inhibit PCSK9 expression typically lead to an increase in LDLR protein levels, (+)-isolariciresinol was observed to inhibit both PCSK9 and LDLR expression in this model. nih.gov
Antiviral Properties (In Vitro)
Beyond their anti-inflammatory and anticancer activities, lignan glycosides have also been investigated for their antiviral properties.
While direct studies on Isolariciresinol 9'-O-beta-D-glucoside are limited, research on the related lignan glycoside (+)-pinoresinol-O-β-D-glucopyranoside provides significant insights into the potential antiviral activity against the influenza A virus. nih.gov In cell-based assays, (+)-pinoresinol-O-β-D-glucopyranoside demonstrated clear inhibitory activity against two strains of influenza A virus: A/PR/8/34 (H1N1) and A/Guangzhou/GIRD07/09 (H1N1). nih.gov
The antiviral efficacy was confirmed through plaque reduction and progeny virus yield reduction assays, indicating that the compound interferes with viral replication. nih.gov Mechanistic analyses suggest that the antiviral effects are likely mediated through the inactivation of host cell signaling pathways that the virus hijacks for its replication, including the NF-κB, p38 MAPK, and AKT pathways. nih.gov This mode of action, targeting host factors rather than viral components directly, is a strategy pursued in the development of new antiviral drugs to overcome issues of drug resistance. researchgate.net
Table 3: Antiviral Activity of a Related Lignan Glycoside
| Compound | Virus Strain | Assay | Key Findings | Reference |
|---|---|---|---|---|
| (+)-Pinoresinol-O-β-D-glucopyranoside | Influenza A (H1N1) | Plaque Reduction Assay | Confirmed antiviral properties. | nih.gov |
| Progeny Virus Yield Reduction Assay | Demonstrated inhibition of viral replication. | nih.gov |
Mechanistic Insights into Antiviral Action
Currently, there is a lack of specific research elucidating the mechanistic details of the antiviral activity of Isolariciresinol 9'-O-beta-D-glucoside. While some related lignan glycosides have been investigated for their potential antiviral effects, direct evidence and mechanistic studies on Isolariciresinol 9'-O-beta-D-glucoside are not available in the reviewed scientific literature. For instance, a study on a structurally similar compound, (+)-pinoresinol-O-β-D-glucopyranoside, demonstrated inhibitory effects against the influenza A (H1N1) virus. researchgate.net The proposed mechanism for this related compound involved the inhibition of pro-inflammatory mediators. researchgate.net However, it is crucial to note that these findings cannot be directly extrapolated to Isolariciresinol 9'-O-beta-D-glucoside without specific experimental validation.
Hepatoprotective Effects (In Vitro)
Protection Against Oxidative Stress-Induced Cell Injury
Detailed in vitro studies on the protective effects of Isolariciresinol 9'-O-beta-D-glucoside against oxidative stress-induced cell injury in hepatocytes are not prominently featured in available research. The general antioxidant properties of lignans suggest a potential role in mitigating oxidative damage, a key factor in many liver pathologies. However, specific data from in vitro models using liver cells to demonstrate this protective effect for Isolariciresinol 9'-O-beta-D-glucoside, including the modulation of intracellular reactive oxygen species (ROS) and antioxidant enzymes, is not currently documented.
Role in Preserving Cellular Integrity and Function
Similarly, there is a scarcity of research on the role of Isolariciresinol 9'-O-beta-D-glucoside in preserving the integrity and function of hepatocytes in vitro. While studies on other natural compounds have utilized markers such as the release of lactate (B86563) dehydrogenase (LDH) and alanine (B10760859) aminotransferase (ALT) to assess cellular integrity, such specific investigations for Isolariciresinol 9'-O-beta-D-glucoside are not found in the current body of scientific literature. nih.gov
Immunomodulatory Activities
Effects on Immune Cell Activation and Signaling
The specific effects of Isolariciresinol 9'-O-beta-D-glucoside on the activation of immune cells and the associated signaling pathways have not been extensively studied. While its aglycone form, isolariciresinol, has been noted to have immunomodulatory effects in RAW264.7 macrophages, it has been suggested that glycosylation might diminish this direct immune activity. There is a lack of data from pre-clinical models that detail the impact of Isolariciresinol 9'-O-beta-D-glucoside on the activation status of key immune cells like T-lymphocytes and B-lymphocytes or its influence on critical immune signaling cascades.
Modulation of Humoral and Cellular Immune Responses
Consequently, without foundational data on its effects on immune cell activation, there is no available information on how Isolariciresinol 9'-O-beta-D-glucoside modulates the downstream humoral (antibody-mediated) and cellular (T-cell mediated) immune responses in pre-clinical models. Research into the immunomodulatory properties of natural compounds is an active area, but specific investigations into this particular lignan glycoside are yet to be published. nih.gov
Viii. Biotransformation and Pharmacokinetic Characterization of Isolariciresinol 9 O Beta D Glucoside Pre Clinical
Metabolism by Gastrointestinal Microbiota
Upon oral ingestion, Isolariciresinol (B191591) 9'-O-beta-D-glucoside is not absorbed in its native form in the upper gastrointestinal tract. researchgate.net Instead, it transits to the colon, where it becomes a substrate for the resident microbial communities. nih.govnih.gov This bacterial metabolism is essential for its activation and subsequent bioavailability. oup.com
The initial and rate-limiting step in the biotransformation of Isolariciresinol 9'-O-beta-D-glucoside is the cleavage of the glycosidic bond. ub.edu This reaction is catalyzed by β-glucosidase enzymes produced by a variety of anaerobic bacteria in the gut. ub.edunih.gov The hydrolysis releases the sugar moiety (glucose) and the aglycone, isolariciresinol. nih.govub.edu Several bacterial species, including strains of Bacteroides and Clostridium, have been identified as capable of performing this deglycosylation of lignan (B3055560) glucosides. oup.comnih.gov
Following deglycosylation, the liberated aglycone, isolariciresinol, undergoes further extensive metabolism by the gut microbiota. nih.gov This biotransformation involves a series of reactions including demethylation, dehydroxylation, and dehydrogenation, ultimately converting the plant lignan into so-called "mammalian lignans": enterodiol (B191174) and enterolactone (B190478). nih.govnih.gov These enterolignans are considered the primary bioactive forms. nih.gov
The conversion pathway is sequential, with enterodiol typically being formed first, which can then be oxidized to enterolactone. taylorandfrancis.com However, it is noteworthy that one in vitro study using human fecal incubation found that while other plant lignans (B1203133) like secoisolariciresinol (B192356) were efficiently converted to enterolignans, isolariciresinol was not metabolized into enterodiol or enterolactone under the specific experimental conditions. acs.org This suggests that the conversion of isolariciresinol may be dependent on specific microbial populations or other host factors. nih.gov
The transformation process involves a consortium of different bacterial species, each responsible for specific steps in the metabolic cascade. nih.govnih.gov
Table 1: Microbial Reactions in the Conversion of Lignan Glucosides
| Metabolic Step | Description | Key Microbial Enzymes | Resulting Compounds |
|---|---|---|---|
| Deglycosylation | Hydrolysis of the β-D-glucoside bond from the parent lignan. | β-glucosidases | Aglycone (Isolariciresinol), Glucose |
| Demethylation | Removal of methyl groups from the aromatic rings of the aglycone. | Bacterial demethylases | Intermediate metabolites |
| Dehydroxylation | Removal of hydroxyl groups from the aglycone. | Bacterial dehydroxylases | Enterodiol |
| Dehydrogenation | Oxidation of enterodiol. | Bacterial dehydrogenases | Enterolactone |
This table provides a generalized summary of the key metabolic steps involved in the biotransformation of lignan glucosides by gut microbiota.
Absorption and Systemic Distribution in Animal Models
Direct pharmacokinetic data for Isolariciresinol 9'-O-beta-D-glucoside is limited. However, studies on the closely related lignan, secoisolariciresinol diglucoside (SDG), in rat models provide significant insights. The original glycoside form is generally not absorbed and remains undetectable in plasma. researchgate.net Absorption occurs after the microbial conversion to the aglycone and the mammalian lignans (enterodiol and enterolactone) in the colon. nih.govub.edu
Once absorbed, these metabolites enter the systemic circulation. In rat studies with other lignans, the resulting enterolignans are widely distributed to various tissues. nih.gov Due to extensive first-pass metabolism, the absorbed lignans are primarily found in the bloodstream not as free compounds, but as conjugates. ub.edu
Excretion Pathways and Metabolite Profiles
The primary route of excretion for absorbed lignan metabolites is through the urine. nih.gov Studies in rats administered various plant lignans demonstrated that the urinary metabolite profile can evolve with continued exposure. For instance, after a single dose of various lignans, the main urinary metabolites were specific to the parent compound, but after ten days of exposure, enterolactone became the predominant metabolite for all tested lignans. nih.gov This indicates an adaptation of the gut microbiota and/or host metabolism over time. nih.gov
The metabolite profile in plasma and urine consists mainly of the aglycone and enterolignans conjugated with glucuronic acid or sulfate (B86663). ub.edunih.gov These conjugation reactions significantly increase the water solubility of the compounds, facilitating their renal clearance. ub.eduwikipedia.org
Table 2: Major Metabolites of Plant Lignans Identified in Pre-clinical Models
| Metabolite | Form in Plasma/Urine | Parent Compound Class |
|---|---|---|
| Enterolactone | Free and Conjugated (Glucuronide, Sulfate) | Plant Lignans |
| Enterodiol | Free and Conjugated (Glucuronide) | Plant Lignans |
| Isolariciresinol | Expected as Conjugates | Plant Lignans |
This table summarizes the key metabolites expected to be found in biological fluids following the ingestion of plant lignans like Isolariciresinol 9'-O-beta-D-glucoside, based on available pre-clinical data.
Enzyme Systems Involved in Xenobiotic Biotransformation (e.g., Phase I and Phase II Enzymes)
The biotransformation of absorbed lignan aglycones and enterolignans involves the host's xenobiotic-metabolizing enzymes, which are categorized into Phase I and Phase II reactions. wikipedia.orgnih.gov
Phase I Metabolism: Phase I reactions, which include oxidation, reduction, and hydrolysis, are primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes. longdom.orgmdpi.com Studies using human liver cells have shown that the enterolignans produced from lignan metabolism can induce the expression of specific CYP enzymes, namely CYP3A4 and CYP2C9. researchgate.netnih.gov This induction suggests that these enzymes are involved in the subsequent metabolism of the enterolignans themselves. researchgate.net This interaction could also form the basis for potential diet-drug interactions, as these CYP enzymes are responsible for metabolizing a wide array of pharmaceuticals. longdom.orgdeepdyve.com
Phase II Metabolism: Phase II metabolism involves conjugation reactions, where endogenous polar molecules are attached to the metabolites to further increase their water solubility and facilitate excretion. longdom.org For lignans, this is the predominant metabolic pathway following absorption. ub.edu Studies have confirmed that enterolactone and enterodiol undergo extensive Phase II conjugation in colon epithelial cells and the liver. ub.edunih.gov The primary enzymes involved are:
UDP-glucuronosyltransferases (UGTs): These enzymes catalyze glucuronidation, the attachment of glucuronic acid. nih.govlongdom.org Enterolactone-glucuronide and enterodiol-glucuronide have been identified as major metabolites. nih.gov
Sulfotransferases (SULTs): These enzymes catalyze sulfation, the attachment of a sulfate group. longdom.org Enterolactone-sulfate has also been identified as a key conjugate. nih.gov
These conjugation reactions are highly efficient, meaning that free, unconjugated enterolignans are present in the circulation at much lower concentrations than their conjugated forms. ub.edu
Ix. Chemical Synthesis and Semi Synthesis of Isolariciresinol 9 O Beta D Glucoside and Its Analogues
Total Synthesis Strategies for Lignan (B3055560) Glycosides
The total synthesis of lignan glycosides is a two-stage process involving the construction of the aglycone (the non-sugar part) followed by glycosylation. The synthesis of the isolariciresinol (B191591) aglycone itself is a key challenge due to its stereochemically dense tetralin core.
One reported strategy for the total synthesis of racemic (±)-isolariciresinol involves a tandem Michael-aldol reaction. nih.govnih.gov In this approach, key fragments are coupled, and a subsequent cyclization step forges the central tetralin ring system. nih.govnih.gov For instance, a synthesis of (±)-isolariciresinol was achieved starting from a dithiane, a lactone, and an aldehyde, which undergo a tandem reaction to form a key alcohol intermediate. nih.gov Following cleavage of the dithiane group and cyclization, the core structure is formed, which can then be converted to (±)-isolariciresinol through reduction and deprotection steps. nih.gov
Once the aglycone is synthesized, the final step is glycosylation. This involves attaching the glucose unit to the 9'-hydroxyl group of isolariciresinol. This can be a difficult step chemically, as it requires protecting other reactive hydroxyl groups on both the aglycone and the sugar, and then selectively forming the desired β-glycosidic bond. The Koenigs-Knorr reaction is a classic method for this transformation, where a glycosyl halide (e.g., acetobromoglucose) is reacted with the alcohol in the presence of a silver salt promoter, such as silver trifluoromethanesulfonate. nih.gov Following the coupling reaction, a final deprotection step is needed to remove all protecting groups and yield the final natural product. nih.gov The synthesis of related lignan glycosides schizandriside (B49218) and saracoside highlighted the challenges of this step, where only specific Koenigs-Knorr conditions were successful in producing the desired glycosylated product. nih.gov
Semi-synthetic Approaches from More Abundant Precursors
Semi-synthesis offers a more practical route to complex molecules by starting from structurally related and more abundant natural products. For lignans (B1203133), precursors like secoisolariciresinol (B192356) (SECO) and matairesinol (B191791) are readily available from plant sources such as flaxseed (Linum usitatissimum). researchgate.netresearchgate.net While a direct, high-yield semi-synthesis of isolariciresinol from these precursors is not prominently documented, they represent valuable starting points for the synthesis of various lignan analogues.
Research has focused on the chemical and biological transformation of these precursors. For example, natural dibenzylbutyrolactone lignans have been used as starting materials to generate a library of new derivatives through reactions like reduction, oxidation, and cyclization. mdpi.com One study demonstrated a vanadium-mediated oxidative cyclization to create a dibenzocyclooctadiene lignan, showcasing a strategy to form cyclic structures from acyclic precursors. mdpi.com
Furthermore, knowledge of the biosynthetic pathways of lignans opens potential avenues for semi-synthesis. In plants, lignans like SECO are produced from precursors such as pinoresinol (B1678388) and lariciresinol (B1674508) through the action of specific enzymes like pinoresinol/lariciresinol reductase (PLR). researchgate.net SECO itself can be further converted to matairesinol by secoisolariciresinol dehydrogenase (SDH). researchgate.net These known enzymatic steps could potentially be harnessed in chemoenzymatic strategies, where an isolated precursor is converted into a target molecule using specific enzymes.
| Precursor | Natural Source | Potential Transformation |
| Secoisolariciresinol (SECO) | Flaxseed | Starting material for derivatization; Biotransformation by microbes. mdpi.comnih.gov |
| Matairesinol | Flaxseed | Reduction to SECO; Starting material for semi-synthesis. mdpi.comuliege.be |
| Pinoresinol | Various plants | Enzymatic reduction to lariciresinol and then SECO. researchgate.net |
| Ferulic Acid | Many plants | Dimerization and reduction to form lignan backbones. uliege.be |
Enzymatic Synthesis and Glycosyltransferase-Mediated Reactions
Enzymatic synthesis provides a powerful and highly specific alternative to traditional chemical methods for glycosylation. uliege.be This approach utilizes enzymes, particularly glycosyltransferases (GTs), which are nature's catalysts for forming glycosidic bonds. The key advantages of using GTs are their high regio- and stereoselectivity, which often eliminates the need for complex protection-deprotection steps common in chemical synthesis. uliege.benih.gov
The synthesis of Isolariciresinol 9'-O-beta-D-glucoside can be achieved by the enzymatic glycosylation of the isolariciresinol aglycone. This involves a UDP-glycosyltransferase (UGT), which catalyzes the transfer of a glucose molecule from an activated sugar donor, UDP-glucose (UDPG), to the 9'-hydroxyl group of isolariciresinol.
Recent advances in synthetic biology have enabled the production of lignan glycosides in engineered microbial hosts like Escherichia coli. nih.gov By assembling multienzyme modules, scientists can construct artificial biosynthetic pathways. For example, a pathway can be designed where E. coli first produces a lignan aglycone from a simple precursor, and then a co-expressed UGT performs the final glycosylation step. researchgate.netnih.gov Studies have identified specific UGTs from plants like Isatis indigotica that are capable of glycosylating various lignan precursors. nih.gov These enzymes exhibit high catalytic activity and specificity, enabling the precise synthesis of desired glycosides. researchgate.net
| Enzyme | Type | Source Organism | Function in Lignan Synthesis | Reference |
| UGT71B5 | Glycosyltransferase | Isatis indigotica | Catalyzes glycosylation of lignan precursors. | nih.gov |
| AtSUS1 | Sucrose Synthase | Arabidopsis thaliana | Used for UDPG regeneration to support glycosylation. | nih.gov |
| Pinoresinol/Lariciresinol Reductase (PLR) | Reductase | Forsythia intermedia | Catalyzes the sequential reduction of pinoresinol to lariciresinol and then to secoisolariciresinol. | researchgate.net |
| Secoisolariciresinol Dehydrogenase (SDH) | Dehydrogenase | Forsythia intermedia | Catalyzes the oxidation of secoisolariciresinol to matairesinol. | researchgate.net |
Derivatization and Chemical Modification for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing a series of analogues, or derivatives, of a lead compound to understand how specific structural features influence its biological activity. nih.govbiomedres.us Through chemical modification, researchers can identify the key pharmacophore (the part of the molecule responsible for its activity) and optimize properties like potency, selectivity, and metabolic stability. biomedres.usmdpi.com
For lignans, SAR studies have revealed crucial insights. For instance, the stereochemistry of the lignan core is critical for its biological effects. A study on secoisolariciresinol (SECO) showed that different stereoisomers ((+)-SECO, (–)-SECO, and meso-SECO) exhibited markedly different activities, with only certain isomers stimulating IgM production or cell growth. psu.edu This highlights the importance of stereochemical control in synthesis when developing bioactive compounds.
The type of lignan core also plays a role. A comparative study found that an isolariciresinol-type lignan had significantly greater inhibitory activity on nitric oxide production (an anti-inflammatory indicator) than a secoisolariciresinol-type lignan, suggesting the cyclic tetralin structure is beneficial for this specific activity. acs.org
Further derivatization can probe the role of specific functional groups. The synthesis of novel lignan derivatives, such as those with additional hydroxyl or methoxy (B1213986) groups, and subsequent testing of their cytotoxicity allows for a systematic exploration of their SAR. nih.govacs.org Even the presence and position of the glycosidic bond are part of SAR. Comparing the activity of an aglycone with its corresponding glycosides can determine if the sugar moiety is essential for activity, or if it primarily modulates properties like solubility and bioavailability. nih.gov For example, studies on various lignans and their glycosides isolated from Larrea tridentata showed that while many of the aglycones were cytotoxic to leukemia cells, their glycosylated counterparts were often less active or inactive. nih.gov
Enantioselective Synthesis and Stereochemical Control
The biological activity of chiral molecules like isolariciresinol is often dependent on their specific three-dimensional structure. (+)-Isolariciresinol has a defined absolute stereochemistry of (6R,7R,8S). nih.gov Therefore, developing enantioselective syntheses that produce a single enantiomer, rather than a racemic mixture of both, is a primary goal in synthetic chemistry.
Enantioselective synthesis of the isolariciresinol core has been achieved using various strategies. One approach involves an asymmetric synthesis starting from a simple, achiral precursor like veratraldehyde. In a reported synthesis of (+)-isolariciresinol dimethyl ether, asymmetry was introduced early in the sequence, leading to the final product with high optical purity.
General strategies for the enantioselective total synthesis of cyclolignans often rely on well-established chemical principles:
Chiral auxiliaries: A chiral molecule is temporarily attached to the substrate to direct a chemical reaction to proceed stereoselectively. After the desired stereocenter is set, the auxiliary is removed.
Asymmetric catalysis: A small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand) is used to produce a large amount of an enantiomerically enriched product.
Chiral pool synthesis: The synthesis starts with an inexpensive, enantiomerically pure natural product (like an amino acid or sugar) that already contains some of the required stereocenters.
These methods allow chemists to control the formation of the multiple chiral centers in the tetralin skeleton of isolariciresinol, ensuring that the biologically active stereoisomer is produced.
X. Ecological Roles and Phytochemical Significance of Isolariciresinol 9 O Beta D Glucoside
Role in Plant Defense Mechanisms Against Pathogens and Herbivores
While direct studies on the defensive roles of Isolariciresinol (B191591) 9'-O-beta-D-glucoside are limited, the functions of related lignans (B1203133) and glycosides provide a framework for its likely involvement in plant protection. Lignans, as a class of compounds, are well-documented for their defensive properties against a wide array of pathogens and herbivores.
Defense Against Pathogens:
Deterrence of Herbivores:
The glycosylation of secondary metabolites, such as in Isolariciresinol 9'-O-beta-D-glucoside, can influence their palatability and toxicity to herbivores. Glycosides can act as pro-toxins, where the sugar moiety is cleaved off in the herbivore's digestive system, releasing a more toxic aglycone. This mechanism can deter feeding by insects and other herbivores. Although direct evidence of Isolariciresinol 9'-O-beta-D-glucoside acting as a feeding deterrent is scarce, the presence of lignans in plant tissues is generally associated with resistance to herbivory.
Table 1: Putative Defense-Related Properties of Isolariciresinol 9'-O-beta-D-glucoside
| Defense Mechanism | Putative Role of Isolariciresinol 9'-O-beta-D-glucoside |
| Antimicrobial Activity | May inhibit the growth of pathogenic fungi and bacteria, similar to other lignans. |
| Antioxidant Activity | The phenolic structure suggests it may help neutralize reactive oxygen species produced during pathogen attack. |
| Herbivore Deterrence | The glycosidic form could act as a pro-toxin, releasing a more bioactive aglycone upon ingestion by herbivores. |
Contribution to Plant Chemotaxonomy and Phylogeny
The distribution of secondary metabolites, including lignans like Isolariciresinol 9'-O-beta-D-glucoside, is often specific to certain plant lineages. This specificity makes them valuable markers for chemotaxonomy, the classification of plants based on their chemical constituents. The presence or absence of particular compounds can help to delineate taxonomic relationships between species, genera, and families.
Isolariciresinol 9'-O-beta-D-glucoside has been identified in a diverse range of plant species, suggesting a complex phylogenetic distribution. Its occurrence in these varied taxa can provide insights into evolutionary relationships and the conservation of metabolic pathways.
Table 2: Documented Plant Sources of Isolariciresinol 9'-O-beta-D-glucoside
| Family | Genus | Species | Common Name |
| Pinaceae | Pinus | Pinus sylvestris | Scots Pine contaminantdb.ca |
| Simaroubaceae | Ailanthus | Ailanthus altissima | Tree of Heaven contaminantdb.ca |
| Brassicaceae | Isatis | Isatis indigotica | Woad contaminantdb.ca |
| Rosaceae | Spiraea | Spiraea japonica var. ovalifolia | Japanese Spiraea contaminantdb.ca |
| Fabaceae | Lespedeza | Lespedeza cuneata | Chinese Bushclover contaminantdb.ca |
The presence of this compound across such distinct families as Pinaceae, Simaroubaceae, Brassicaceae, Rosaceae, and Fabaceae indicates that the biosynthetic pathway for its production may have evolved independently in these lineages or been lost in related taxa. Further studies into the distribution of Isolariciresinol 9'-O-beta-D-glucoside and its biosynthetic enzymes could provide clearer insights into the phylogenetic relationships between these plant groups.
Interactions with Other Plant Secondary Metabolites
In plants, secondary metabolites rarely act in isolation. Their biological effects often result from complex interactions, including synergistic, additive, or antagonistic effects with other compounds. Isolariciresinol 9'-O-beta-D-glucoside co-exists with a variety of other secondary metabolites, and its ecological functions are likely influenced by these interactions.
Within the plants it inhabits, Isolariciresinol 9'-O-beta-D-glucoside is part of a chemical matrix that can include other lignans, flavonoids, terpenoids, and phenolic acids. For instance, in Pinus sylvestris, it is found alongside other lignans and a complex mixture of resin acids and terpenes. contaminantdb.ca These co-occurring compounds can have additive or synergistic effects on defense. For example, the presence of multiple defensive compounds can provide broader protection against a wider range of pathogens and herbivores, some of which may have evolved resistance to a single compound.
The glycosylation of Isolariciresinol may also play a role in its interaction with other metabolites by influencing its solubility and compartmentalization within the plant cell, potentially affecting its availability for biochemical reactions or transport.
Response to Environmental Stressors and Elicitors
The biosynthesis and accumulation of secondary metabolites are often influenced by environmental conditions. Plants can alter their chemical profile in response to various stressors and elicitors as an adaptive mechanism. While specific research on how Isolariciresinol 9'-O-beta-D-glucoside responds to environmental cues is limited, the general behavior of lignans and other phenolic compounds offers valuable insights.
Abiotic Stress:
Plants are known to increase the production of phenolic compounds, including lignans, in response to abiotic stressors such as high ultraviolet (UV) radiation, drought, and extreme temperatures. These compounds can act as "sunscreens" by absorbing UV radiation and can also function as antioxidants to scavenge reactive oxygen species (ROS) that are generated during stress conditions. nih.gov It is plausible that the synthesis of Isolariciresinol 9'-O-beta-D-glucoside is upregulated under such stressful conditions to enhance the plant's tolerance and survival.
Biotic Elicitors:
Elicitors are molecules that trigger a defense response in plants. They can be derived from pathogens (exogenous elicitors) or from the plant itself as a result of tissue damage (endogenous elicitors). The production of defensive compounds like lignans is a common response to elicitor perception. It is likely that the biosynthesis of Isolariciresinol 9'-O-beta-D-glucoside is induced upon the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), thereby contributing to the plant's induced defense response.
Xi. Future Research Directions and Translational Perspectives for Isolariciresinol 9 O Beta D Glucoside
Application of Advanced "Omics" Technologies (e.g., Transcriptomics, Proteomics, Metabolomics)
Future investigations should leverage advanced "omics" technologies to develop a system-level understanding of the biological effects of Isolariciresinol (B191591) 9'-O-beta-D-glucoside. frontiersin.org These high-throughput methods offer an unbiased, holistic view of molecular changes within a biological system in response to the compound. nih.gov
Transcriptomics: Analyzing the complete set of RNA transcripts can reveal which genes are up- or down-regulated by the compound. This could identify the signaling pathways modulated by Isolariciresinol 9'-O-beta-D-glucoside, offering clues into its mechanism of action for its anti-inflammatory or antioxidant properties. mdpi.com
Proteomics: The large-scale study of proteins can identify specific protein expression changes and post-translational modifications. This would help pinpoint the direct molecular targets of the compound and the functional consequences of its interactions. scispace.com
Metabolomics: Examining the global metabolic profile can show how the compound alters cellular metabolism. mdpi.com This is crucial for understanding its downstream effects on energy pathways, lipid metabolism, and the production of secondary metabolites. scispace.com
The integration of these multi-omics datasets will be essential for constructing a comprehensive picture of the compound's influence on cellular physiology and pathophysiology. frontiersin.org
| "Omics" Technology | Objective | Potential Insights for Isolariciresinol 9'-O-beta-D-glucoside |
| Transcriptomics | To quantify gene expression changes. | Identification of regulated genes and pathways (e.g., NF-κB, Nrf2). |
| Proteomics | To analyze protein expression and modifications. | Discovery of direct protein targets and downstream effectors. |
| Metabolomics | To profile changes in small-molecule metabolites. | Understanding of effects on cellular energy, oxidative stress markers, and metabolic reprogramming. |
Exploration of Novel Biological Activities Beyond Current Findings
While preliminary studies have suggested antioxidant and anti-inflammatory potential, the full spectrum of biological activities for Isolariciresinol 9'-O-beta-D-glucoside is yet to be explored. Given the limited number of published studies on this specific compound, a broad-based screening approach is warranted. foodb.ca Future research should investigate its potential in other therapeutic areas, such as:
Neuroprotection: The blood-brain barrier permeability and antioxidant properties could be evaluated for potential efficacy in models of neurodegenerative diseases.
Cardioprotective Effects: Its anti-inflammatory and antioxidant capabilities suggest a potential role in mitigating cardiovascular disease processes like atherosclerosis.
Metabolic Regulation: Investigating its effects on glucose and lipid metabolism could uncover a role in managing metabolic syndrome or type 2 diabetes.
Antiviral and Antimicrobial Activity: Many plant-derived phenols and lignans (B1203133) exhibit antimicrobial properties; this represents an unexplored area for Isolariciresinol 9'-O-beta-D-glucoside.
Development of Sustainable and Scalable Production Methods
To facilitate extensive research and potential future commercialization, reliance on extraction from natural sources alone is insufficient. contaminantdb.ca The development of sustainable and scalable production methods is a critical translational step.
Plant Cell Cultures: Establishing cell suspension cultures of high-yielding plant species (e.g., Pinus sylvestris) could provide a controlled, consistent, and sustainable source of the compound, independent of geographical and seasonal variations.
Microbial Fermentation (Biocatalysis): Heterologous expression of the biosynthetic pathway genes in microbial hosts like Escherichia coli or Saccharomyces cerevisiae offers a promising avenue for large-scale production. Furthermore, biotransformation using specific enzymes, such as UDP-glycosyltransferases from organisms like Bacillus subtilis, could be employed to glycosylate a more readily available precursor, a strategy proven effective for other natural products. mdpi.com This approach aligns with the principles of green chemistry, aiming for high yields and purity. ffhdj.com
| Production Method | Advantages | Challenges |
| Plant Cell Culture | Controlled environment, consistent yield, sustainable. | Slow growth rates, optimization of culture conditions. |
| Microbial Fermentation | High scalability, rapid production, cost-effective. | Complex pathway reconstruction, enzyme efficiency. |
In-depth Mechanistic Studies at the Molecular and Cellular Levels
A fundamental goal of future research is to move beyond observing an effect to understanding its precise molecular and cellular mechanism. In-depth studies are needed to identify the direct binding partners and signaling cascades affected by Isolariciresinol 9'-O-beta-D-glucoside. Techniques such as cellular thermal shift assays (CETSA), surface plasmon resonance (SPR), and knockout/knockdown genetic models can be employed to validate the targets identified through 'omics' studies and elucidate the compound's direct mode of action. mdpi.com
Structure-Activity Relationship Studies with Synthetic Analogues
Structure-Activity Relationship (SAR) studies are essential for optimizing the therapeutic potential of Isolariciresinol 9'-O-beta-D-glucoside. This involves the chemical synthesis of a library of analogues with systematic modifications to the parent structure. For example, modifying the hydroxyl and methoxy (B1213986) groups on the phenyl rings, altering the stereochemistry, or changing the glycosidic linkage could reveal which parts of the molecule are essential for its biological effects. mdpi.com These studies can lead to the design of new compounds with enhanced potency, selectivity, or improved pharmacokinetic properties.
| Structural Modification | Rationale | Potential Outcome |
| Modify Phenyl Ring Substituents | To determine the role of hydroxyl and methoxy groups in receptor binding or antioxidant activity. | Increased potency or altered selectivity. |
| Alter the Glucoside Moiety | To investigate the importance of the sugar for solubility and bioavailability. | Improved pharmacokinetic profile. |
| Synthesize Enantiomers/Diastereomers | To assess the impact of stereochemistry on biological activity. | Identification of the most active stereoisomer. |
Integration with Systems Biology for Holistic Understanding
Ultimately, a holistic understanding of Isolariciresinol 9'-O-beta-D-glucoside requires the integration of diverse datasets within a systems biology framework. scispace.com By combining data from 'omics' platforms, mechanistic studies, and SAR analyses into computational models, researchers can simulate the compound's effects on complex biological networks. mdpi.com This approach can help predict off-target effects, identify synergistic combinations with other agents, and provide a comprehensive map of the compound's journey from molecular interaction to cellular and organismal response, paving the way for its rational therapeutic development. frontiersin.org
Q & A
Q. What are the optimal solvent systems and extraction conditions for isolating Isolariciresinol 9'-O-beta-D-glucoside from plant sources?
- Methodological Answer: Extraction efficiency depends on solvent polarity, mass-to-solvent ratios, and extraction duration. Ethanol (70%) at a 1:40 mass-to-solvent ratio with 1-hour ultrasonication yields optimal recovery of phenolic compounds, including Isolariciresinol 9'-O-beta-D-glucoside, as demonstrated in hybrid poplar root cultures . Ethyl acetate may preferentially isolate non-polar derivatives (e.g., isograndidentatin A), highlighting the need for solvent optimization based on target compounds .
Q. How can researchers confirm the structural identity and purity of Isolariciresinol 9'-O-beta-D-glucoside in natural product extracts?
- Methodological Answer: Structural confirmation requires orthogonal techniques:
- UHPLC-MS/MS : For accurate mass determination (e.g., m/z 522.54 [M+H]+) and fragmentation patterns .
- NMR Spectroscopy : To resolve stereochemistry (e.g., β-D-glucoside linkage) and distinguish positional isomers (e.g., 4'-O vs. 9-O substitution) .
- HPLC with Reference Standards : Compare retention times and UV spectra using certified analytical standards (≥98% purity) .
Advanced Research Questions
Q. What molecular mechanisms underlie the antioxidant and anti-apoptotic effects of Isolariciresinol 9'-O-beta-D-glucoside in cellular models?
- Methodological Answer: In H2O2-induced apoptosis (human umbilical vein endothelial cells), the compound activates the PI3K/Akt/Bad pathway:
- Western Blot Analysis : Demonstrates increased phosphorylation of Akt (Ser473) and Bad (Ser136), reducing caspase-3 activation .
- Pharmacological Inhibition : Co-treatment with wortmannin (PI3K inhibitor) reverses cytoprotective effects, validating pathway specificity .
Q. How do researchers address discrepancies in reported bioactivity profiles of Isolariciresinol 9'-O-beta-D-glucoside across different study models?
- Methodological Answer: Discrepancies arise from:
- Isomer Differentiation : Positional isomers (e.g., 4'-O vs. 9-O glucosides) exhibit distinct bioactivities; UHPLC-MS or chiral chromatography resolves these .
- Extraction Variability : Ethanol vs. ethyl acetate extracts yield differing compound profiles, necessitating solvent standardization .
- Cell Model Selection : Apoptosis assays in HUVECs vs. cancer cell lines require tailored ROS induction protocols .
Q. What analytical strategies differentiate positional isomers of Isolariciresinol glucosides (e.g., 4'-O vs. 9-O substitution) in complex matrices?
- Methodological Answer:
- Chromatographic Separation : Use C18 columns with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to resolve isomers .
- Tandem MS/MS : Compare fragmentation patterns; 9'-O-glucoside shows distinct neutral losses (e.g., 162 Da for glucose) versus 4'-O derivatives .
- Kovats Retention Indices : Semi-standard non-polar columns (RI 4141–4552) aid in isomer identification .
Q. What in vivo models evaluate the therapeutic potential of Isolariciresinol 9'-O-beta-D-glucoside, and what methodological considerations are critical?
- Methodological Answer:
- Streptozotocin-Induced Diabetes : Used to assess hypoglycemic effects; UPLC-QTOF-MS/MS confirms compound bioavailability in plasma .
- Dose Optimization : Range-finding studies (15.6–250 µg/mL) ensure efficacy without toxicity, validated via CCK-8 assays .
- Ethics Compliance : Adhere to institutional guidelines for animal welfare (e.g., Nanjing University of Chinese Medicine protocols) .
Q. What validation parameters are essential when quantifying Isolariciresinol 9'-O-beta-D-glucoside in biological matrices?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
